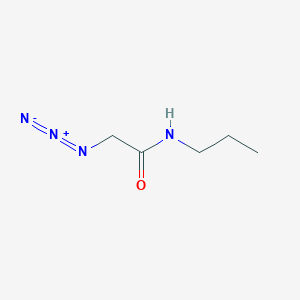![molecular formula C6H6N4O B1489611 2-metil-2H-pirazolo[4,3-d]pirimidin-7-ol CAS No. 923283-55-0](/img/structure/B1489611.png)
2-metil-2H-pirazolo[4,3-d]pirimidin-7-ol
Descripción general
Descripción
2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is a chemical compound belonging to the class of pyrazolo[4,3-d]pyrimidines
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential anti-inflammatory and anticancer properties are of particular interest to researchers.
Industry: In the industrial sector, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
The primary target of 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is Cyclin Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol inhibits CDK2, thereby disrupting the normal progression of the cell cycle . This inhibition is achieved through the compound’s interaction with the active site of CDK2, where it forms essential hydrogen bonds with Leucine 83 .
Biochemical Pathways
By inhibiting CDK2, 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol affects the cell cycle progression pathway . This results in an alteration in cell cycle progression, leading to cell growth arrest at the G0-G1 stage .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The inhibition of CDK2 by 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol leads to significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
Action Environment
The action, efficacy, and stability of 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol can be influenced by various environmental factors. For instance, its degree of lipophilicity, which is the affinity of this compound for a lipid environment, allows it to diffuse easily into the cells . .
Análisis Bioquímico
Biochemical Properties
2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is essential for cell cycle regulation, and its inhibition can lead to the suppression of tumor cell growth . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .
Cellular Effects
The effects of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis or programmed cell death . It also affects cell signaling pathways by inhibiting the activity of CDK2, which is crucial for the phosphorylation of proteins involved in cell cycle regulation . Furthermore, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol influences gene expression by modulating the activity of transcription factors that control the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which stabilizes the inhibitor-enzyme complex and prevents substrate binding . This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately resulting in cell cycle arrest and apoptosis . Additionally, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol can modulate gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol can lead to sustained cell cycle arrest and apoptosis in cancer cells . The compound’s efficacy may diminish over time as cells develop resistance mechanisms .
Dosage Effects in Animal Models
The effects of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces cell cycle arrest without causing significant toxicity . At higher doses, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . Understanding the metabolic pathways of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is crucial for predicting its pharmacokinetic properties and potential drug interactions .
Transport and Distribution
Within cells and tissues, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it may interact with transporters and binding proteins that facilitate its distribution to specific tissues . The localization and accumulation of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol within cells can influence its activity and efficacy .
Subcellular Localization
The subcellular localization of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol plays a critical role in its function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other proteins involved in cell cycle regulation . Additionally, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol may be targeted to specific organelles through post-translational modifications or targeting signals . These localization mechanisms ensure that the compound exerts its effects at the appropriate cellular sites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrazolone derivative with a guanidine derivative under acidic conditions[_{{{CITATION{{{1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_2{Research developments in the syntheses, anti-inflammatory activities ...](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra10657g).
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to achieve large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Comparación Con Compuestos Similares
Pyrazolo[3,4-d]pyrimidine
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Other pyrimidine derivatives
Uniqueness: 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to other similar compounds
Propiedades
IUPAC Name |
2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-2-4-5(9-10)6(11)8-3-7-4/h2-3H,1H3,(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNHKGZVJKQTMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595025 | |
| Record name | 2-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923283-55-0 | |
| Record name | 2-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1489529.png)
![1-[(Oxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B1489531.png)
![ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1489533.png)
![(Butan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1489534.png)

![Methyl({1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethyl})amine](/img/structure/B1489537.png)


![Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine](/img/structure/B1489540.png)
![Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B1489541.png)



